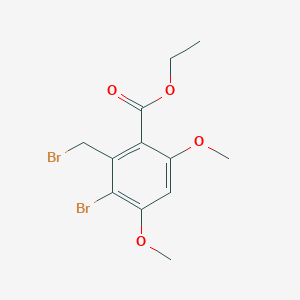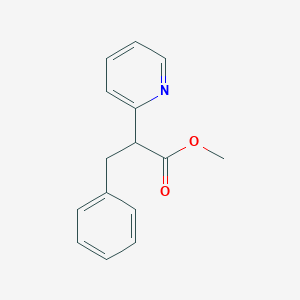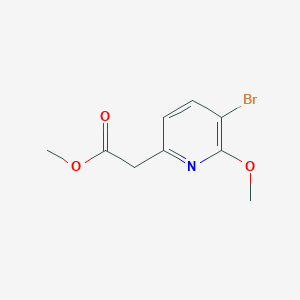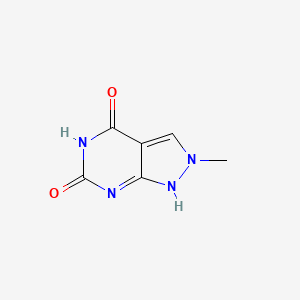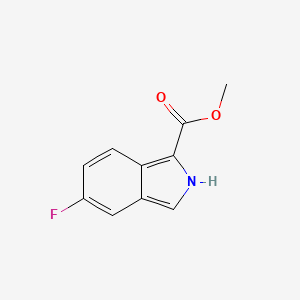
Methyl 5-fluoro-2H-isoindole-1-carboxylate
Overview
Description
Methyl 5-fluoro-2H-isoindole-1-carboxylate is a useful research compound. Its molecular formula is C10H8FNO2 and its molecular weight is 193.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-fluoro-2H-isoindole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-fluoro-2H-isoindole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Charge Storage Materials : Methyl 5-fluoro-2H-isoindole-1-carboxylate derivatives have been used to develop high-performance poly(5-fluoroindole) as charge storage material. This material shows promise for supercapacitor applications due to its high specific capacitance, good cycling stability, and slow self-discharge behavior, superior to other similar materials (Wang et al., 2019).
Antibacterial Agents : Derivatives of Methyl 5-fluoro-2H-isoindole-1-carboxylate have been synthesized and tested for in vitro and in vivo antibacterial activities. Some derivatives showed promising results as potential therapeutic agents (Bouzard et al., 1992).
Herbicidal Activity : Methyl 5-fluoro-2H-isoindole-1-carboxylate has been used in the synthesis of herbicidal compounds. These compounds exhibited good herbicidal activities against a variety of weeds, showing symptoms typical of protox inhibitor herbicides (Huang et al., 2009).
Controlled Substance Classification : Certain derivatives of Methyl 5-fluoro-2H-isoindole-1-carboxylate have been placed into Schedule I of the Controlled Substances Act due to their potential misuse (Federal Register, 2016).
Synthesis and Crystal Structure Analysis : The compound has been involved in studies focusing on the synthesis and structural characterization, such as the determination of molecular structures through crystallography and NMR techniques (Sakhautdinov et al., 2013).
Synthetic Cannabinoid Metabolism : Studies have investigated the metabolic stability and metabolites of synthetic cannabinoids related to Methyl 5-fluoro-2H-isoindole-1-carboxylate, providing insight into their biotransformation in the human body (Wohlfarth et al., 2015).
Synthesis of Related Compounds : Various methods have been developed for synthesizing related compounds, demonstrating the chemical versatility and potential applications in different areas of chemistry and pharmacology (Narayana et al., 2006).
properties
IUPAC Name |
methyl 5-fluoro-2H-isoindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)9-8-3-2-7(11)4-6(8)5-12-9/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBZGTOUXHTQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CC2=CN1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-fluoro-2H-isoindole-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



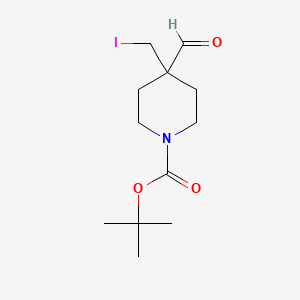


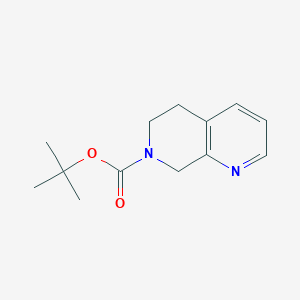
![4-Methyl-2,6-dioxo-8-(thiophen-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B7981047.png)


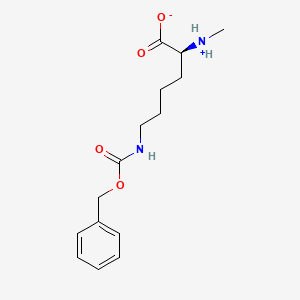
![7-(Chloromethyl)-2-methylbenzo[b]thiophene](/img/structure/B7981083.png)
